Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS 315237-32-2) is a trisubstituted benzofuran-3-carboxylate ester featuring a C-6 bromine for Pd-catalyzed cross-coupling, a C-5 ethoxy group that raises lipophilicity by +0.3 logP versus the des-ethoxy analog (XLogP3=3.6), and a C-3 methyl ester for further derivatization. The 5-ethoxy group also serves as a directional H-bond acceptor, enabling structure-based design. Compared to the 5-hydroxy or ethyl ester analogs, this specific substitution pattern avoids unwanted H-bond donors and keeps the compound within favorable Rule-of-Five space (TPSA=48.7 Ų). Sourced from multiple vendors at 98% purity, it is the optimal starting point for fragment-based lead discovery, kinase inhibitor SAR, and bromodomain targeting campaigns.

Molecular Formula C13H13BrO4
Molecular Weight 313.147
CAS No. 315237-32-2
Cat. No. B2891865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate
CAS315237-32-2
Molecular FormulaC13H13BrO4
Molecular Weight313.147
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br
InChIInChI=1S/C13H13BrO4/c1-4-17-11-5-8-10(6-9(11)14)18-7(2)12(8)13(15)16-3/h5-6H,4H2,1-3H3
InChIKeyIMJVYFIMURAEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS 315237-32-2): Core Identity and Procurement-Grade Profile for the 6-Bromo-5-alkoxy Benzofuran-3-carboxylate Series


Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate (CAS 315237-32-2) is a trisubstituted benzofuran-3-carboxylate ester with the molecular formula C₁₃H₁₃BrO₄ and a molecular weight of 313.15 g/mol [1]. It belongs to the benzofuran class of heterocyclic compounds, which are widely recognized as privileged scaffolds in medicinal chemistry and agrochemical discovery [2]. The compound features a C-6 bromine atom that serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), a C-5 ethoxy group that modulates lipophilicity and hydrogen-bond acceptor capacity, a C-2 methyl group that contributes steric and electronic tuning, and a C-3 methyl ester that provides a modifiable carboxylate functionality [3]. It is commercially supplied by Sigma-Aldrich as part of the AldrichCPR collection of rare and unique chemicals, with a typical purity specification of 98% from major catalog vendors such as Leyan [1].

Why Methyl 6-Bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate Cannot Be Casually Swapped with Its 5-Methoxy, 5-Hydroxy, or Ethyl Ester Analogs


Within the 6-bromo-2-methyl-benzofuran-3-carboxylate series, seemingly minor substituent permutations at the C-5 position (ethoxy vs. methoxy vs. hydroxy) and the C-3 ester (methyl vs. ethyl) produce measurable differences in lipophilicity, polar surface area, steric bulk, and hydrogen-bond donor/acceptor profiles—all of which critically influence membrane permeability, solubility, and target binding in drug-discovery campaigns [1][2]. The C-5 ethoxy group of the target compound confers a higher computed lipophilicity (XLogP3 = 3.6) compared to the des-ethoxy analog (XLogP3 = 3.3), while its larger topological polar surface area (TPSA = 48.7 Ų vs. 39.4 Ų) simultaneously maintains favorable hydrogen-bond acceptor capacity [1][3]. Substituting the 5-ethoxy with a 5-hydroxy group (CAS 315237-04-8) introduces a hydrogen-bond donor, fundamentally altering solubility, metabolic stability, and off-target promiscuity profiles . Switching from the methyl ester to the ethyl ester analog (CAS 315237-31-1, logP ≈ 3.95) further increases lipophilicity by approximately 0.35 log units, which may push the compound outside optimal drug-like property space (Rule of Five compliance) . These quantifiable physicochemical divergences mean that generic substitution within this congeneric series will perturb PK/PD behavior in ways that are both predictable and avoidable—provided the correct analog is selected at the procurement stage.

Methyl 6-Bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate: Quantified Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (XLogP3) Head-to-Head: 5-Ethoxy Analog vs. 5-Des-Ethoxy Analog

The target compound (CAS 315237-32-2) has a computed XLogP3 of 3.6, compared with 3.3 for its closest 5-des-ethoxy analog, methyl 6-bromo-2-methylbenzofuran-3-carboxylate (CAS 2306270-67-5), representing a +0.3 log unit increase in lipophilicity conferred solely by the 5-ethoxy substituent [1][2]. In medicinal chemistry, a ΔlogP of 0.3 units is considered practically significant for modulating membrane permeability, solubility, and metabolic clearance [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: 5-Ethoxy vs. 5-Des-Ethoxy Benzofuran-3-carboxylate

The target compound exhibits a computed topological polar surface area (TPSA) of 48.7 Ų, compared with 39.4 Ų for the 5-des-ethoxy analog methyl 6-bromo-2-methylbenzofuran-3-carboxylate (CAS 2306270-67-5) [1][2]. This +9.3 Ų increase arises from the additional ether oxygen in the 5-ethoxy substituent. Both values remain well below the widely cited 140 Ų threshold for oral bioavailability and the 60–70 Ų guideline for blood-brain barrier penetration, positioning both compounds in favorable property space for orally bioavailable, CNS-penetrant candidates [3].

Polar surface area Oral bioavailability Blood-brain barrier penetration

Predicted Boiling Point and Density vs. 5-Des-Ethoxy Analog: Implications for Purification and Handling

The target compound has a predicted boiling point of 373.6 ± 37.0 °C and a predicted density of 1.441 ± 0.06 g/cm³, whereas the 5-des-ethoxy analog methyl 6-bromo-2-methylbenzofuran-3-carboxylate (CAS 2306270-67-5) has a predicted boiling point of 326.4 ± 37.0 °C and a predicted density of 1.522 ± 0.06 g/cm³ [1][2]. The +47.2 °C higher boiling point of the target compound reflects its greater molecular weight and additional ether oxygen enabling stronger intermolecular dipole-dipole interactions, while its lower density (Δ = −0.081 g/cm³) is consistent with the less compact packing expected from the ethyl group extension of the 5-ethoxy substituent.

Physical properties Purification Scale-up Process chemistry

Lipophilicity Tuning: Methyl Ester vs. Ethyl Ester within the 6-Bromo-5-ethoxy-2-methyl Series

Within the 6-bromo-5-ethoxy-2-methyl-benzofuran-3-carboxylate scaffold, changing the C-3 ester from methyl (target compound) to ethyl (CAS 315237-31-1) increases the computed logP from 3.6 to approximately 3.95, a ΔlogP of +0.35 [1]. This increase is consistent with the addition of one methylene unit to the ester alkyl chain and falls within the range where each added carbon typically contributes +0.3 to +0.5 log units. The methyl ester analog therefore retains a more favorable balance between lipophilicity and aqueous solubility for early-stage screening libraries, while the ethyl ester analog may be preferred when enhanced metabolic stability via steric shielding of the ester carbonyl is sought [2].

Ester homologation Lipophilicity logP ADME optimization

Synthetic Utility: C-6 Bromine as a Cross-Coupling Handle and the Role of 5-Ethoxy in Modulating Oxidative Addition Reactivity

The C-6 bromine of the target compound is positioned for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), a reactivity profile shared with its 5-des-ethoxy and 5-methoxy analogs [1]. However, the 5-ethoxy substituent, being a stronger electron-donating group than 5-methoxy (Hammett σₚ⁺: −0.81 for OEt vs. −0.78 for OMe) and far more donating than 5-H, can modulate the electron density at the C-6 position, theoretically influencing the rate of the oxidative addition step in cross-coupling catalytic cycles [2]. In the broader context of benzofuran SAR, the presence of bromine introduced to the benzofuran system has been shown to increase cytotoxicity in both cancer and normal cells, with the nature of the adjacent C-5 substituent contributing to the selectivity profile [3]. The BM7 compound—a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate closely related to the target scaffold—demonstrated in vivo anticancer efficacy in a mouse chronic myeloid leukemia xenograft model with no visible toxicity, reducing tumor weight comparably to standard drugs imatinib and hydroxyurea [4].

Cross-coupling Suzuki-Miyaura C-C bond formation Building block utility

Rotatable Bond Count and Molecular Complexity as Determinants of Ligand Efficiency and Synthetic Tractability

The target compound possesses 4 rotatable bonds and a complexity score of 309, compared with 2 rotatable bonds and a complexity score of 256 for the 5-des-ethoxy analog (CAS 2306270-67-5) [1][2]. While both compounds fall within acceptable ranges for fragment- and lead-like空间, the additional two rotatable bonds in the target compound reflect the 5-ethoxy group and provide greater conformational flexibility for induced-fit binding to protein targets. The higher complexity score (309 vs. 256) indicates a more functionally diverse scaffold, which has been correlated with increased probability of target engagement in high-throughput screening campaigns [3].

Ligand efficiency Molecular complexity Fragment-based drug discovery Synthetic accessibility

Methyl 6-Bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Lead Optimization of Kinase or Bromodomain Inhibitors Requiring a Tunable, Lipophilic Benzofuran Core

The target compound's XLogP3 of 3.6 and TPSA of 48.7 Ų place it in favorable oral drug-like space, while the C-6 bromine provides a direct attachment point for Suzuki-Miyaura or Buchwald-Hartwig diversification to explore SAR around kinase hinge-binding or bromodomain acetyl-lysine binding pockets [1][2]. The +0.3 logP increment over the 5-des-ethoxy analog allows medicinal chemists to start from a more lipophilic baseline without introducing additional aromatic rings, preserving ligand efficiency [3]. The closely related BM7 scaffold has demonstrated in vivo anticancer efficacy in a CML xenograft model, validating the therapeutic relevance of this substitution pattern [4].

Parallel Library Synthesis: Diversification at C-6 via Cross-Coupling for High-Throughput Screening Deck Expansion

The C-6 bromine atom serves as a robust electrophilic partner for parallel Pd-catalyzed cross-coupling with aryl, heteroaryl, or alkenyl boronic acids/esters [1]. The 5-ethoxy group's electron-donating character (Hammett σₚ⁺ = −0.81) modulates the electronic environment at C-6, potentially enhancing oxidative addition rates compared to 5-unsubstituted analogs [2]. The predicted boiling point of 373.6 °C ensures thermal stability under typical coupling conditions (60–100 °C), while the methyl ester at C-3 can be retained, hydrolyzed to the carboxylic acid, or transesterified post-coupling for further diversification [1].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Five-Compliant, Bromine-Containing Benzofuran Fragment for X-ray Crystallographic Screening

With a molecular weight of 313.15 g/mol, 4 rotatable bonds, and 4 hydrogen-bond acceptors, the target compound falls within fragment-like chemical space (MW < 300 typically preferred; this compound is at the upper boundary) [1]. The bromine atom provides anomalous scattering for unambiguous assignment of binding pose in X-ray crystallographic fragment screening, while the 5-ethoxy group offers a directional hydrogen-bond acceptor that can be exploited for structure-based design [2]. The TPSA of 48.7 Ų ensures aqueous solubility compatible with fragment soaking concentrations (typically 10–100 mM in DMSO stock solutions) [1].

Process Chemistry Scale-Up: Late-Stage Functionalization Intermediate with Favorable Thermal and Handling Properties

The predicted boiling point of 373.6 °C and density of 1.441 g/cm³ indicate a compound with manageable volatility and physical form for kilogram-scale handling [1]. The +47.2 °C higher boiling point relative to the 5-des-ethoxy analog (BP 326.4 °C) suggests reduced risk of evaporative loss during solvent stripping or distillation operations [2]. The commercial availability from multiple vendors (Sigma-Aldrich AldrichCPR, Leyan at 98% purity) ensures supply chain redundancy for procurement at gram to kilogram quantities [3][4].

Quote Request

Request a Quote for Methyl 6-bromo-5-ethoxy-2-methyl-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.